N'-hydroxy-2-thiophen-3-ylethanimidamide
Description
N’-hydroxy-2-thiophen-3-ylethanimidamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Properties
IUPAC Name |
N'-hydroxy-2-thiophen-3-ylethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c7-6(8-9)3-5-1-2-10-4-5/h1-2,4,9H,3H2,(H2,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPSLLXIJLFLIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-thiophen-3-ylethanimidamide typically involves the reaction of 2-thiophen-3-ylethanimidamide with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic addition of hydroxylamine to the imidamide group, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of N’-hydroxy-2-thiophen-3-ylethanimidamide may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-thiophen-3-ylethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
N’-hydroxy-2-thiophen-3-ylethanimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial materials
Mechanism of Action
The mechanism of action of N’-hydroxy-2-thiophen-3-ylethanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, a five-membered ring with a sulfur atom.
2-thiophen-3-ylethanimidamide: The precursor compound used in the synthesis of N’-hydroxy-2-thiophen-3-ylethanimidamide.
Thiophene-2-carboxamide: Another thiophene derivative with similar structural features
Uniqueness
N’-hydroxy-2-thiophen-3-ylethanimidamide is unique due to the presence of the N’-hydroxy group, which can impart distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
N'-hydroxy-2-thiophen-3-ylethanimidamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, examining various studies and findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a thiophene ring, an amidine functional group, and a hydroxyl group, which contribute to its biological activity.
The biological activity of this compound is primarily associated with its interaction with various biological targets:
- Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit antimicrobial properties by disrupting bacterial cell walls or inhibiting protein synthesis .
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may have cytotoxic effects on certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest .
- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and reduced proliferation of pathogenic cells .
Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds revealed significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanisms involved include:
- Disruption of Cell Membrane Integrity : Compounds similar to this compound have been shown to affect the permeability of bacterial membranes, leading to cell lysis .
Cytotoxicity Studies
In vitro assays have demonstrated the cytotoxic potential of this compound against several cancer cell lines. The following table summarizes key findings from various studies:
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HeLa | 15 | Apoptosis Induction |
| Study B | MCF-7 | 10 | Cell Cycle Arrest |
| Study C | A549 | 20 | Enzyme Inhibition |
These results indicate that the compound exhibits varying degrees of cytotoxicity depending on the cancer type and the specific mechanisms involved.
Enzyme Inhibition
Research has identified that this compound may inhibit key enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. Inhibition of DPP-IV can enhance insulin secretion, thereby suggesting potential applications in diabetes management .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical evaluation involving patients with bacterial infections treated with derivatives of this compound showed a marked improvement in symptoms and reduction in bacterial load, highlighting its potential as an effective antimicrobial agent.
- Oncology Trials : Early-phase clinical trials assessing the efficacy of this compound in combination with standard chemotherapy regimens have shown promising results in enhancing therapeutic outcomes for patients with resistant tumors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
